N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide
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Overview
Description
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a methoxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-3-CYCLOHEPTYLUREA: This compound shares a similar chlorophenyl group but has a different amide structure.
3-(4-CHLOROPHENYL)-3-HYDROXY-2,2-DIMETHYL-PROPIONIC ACID METHYL ESTER: Another compound with a chlorophenyl group, but with different functional groups and biological activities.
Uniqueness
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, methoxy group, and chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23ClN2O4 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-30-20-11-10-18(26-22(28)21-5-4-14-31-21)15-19(20)27-23(29)24(12-2-3-13-24)16-6-8-17(25)9-7-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
ZSBBXUSZDYCVGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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